![molecular formula C6H7BrN2O2 B14036270 (R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL](/img/structure/B14036270.png)
(R)-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL is a heterocyclic compound that features a unique combination of pyrazole and oxazine rings. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of bromine and hydroxyl groups in its structure provides opportunities for various chemical modifications, making it a versatile intermediate in the synthesis of more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL can be achieved through several methods. One common approach involves the stannyl radical-mediated synthesis from 2-acyloxyazirines. This method uses a Bu3SnH/ACHN system as a source of stannyl radicals, providing high product yields from various 2-aroyloxy-, 2-hetaroyloxy-, and 2-tert-alkylcarbonyloxy-substituted methyl azirine-2-carboxylates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or organolithium compounds.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[5,1-B][1,3]oxazines, which can be further utilized in the synthesis of pharmaceuticals and other bioactive molecules.
Wissenschaftliche Forschungsanwendungen
®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Oxazinan-2-ones: These compounds share a similar oxazine ring structure and are used in various synthetic applications.
6H-1,2-Oxazin-6-ones: These compounds also contain an oxazine ring and have diverse biological activities, including antimicrobial and cytotoxic properties.
[1,2]Isoxazolidin-5-ones: These compounds are structurally related and are used in the synthesis of bioactive molecules.
Uniqueness
®-3-Bromo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazin-6-OL is unique due to the presence of both pyrazole and oxazine rings, along with the bromine and hydroxyl groups
Eigenschaften
Molekularformel |
C6H7BrN2O2 |
|---|---|
Molekulargewicht |
219.04 g/mol |
IUPAC-Name |
(6R)-3-bromo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-ol |
InChI |
InChI=1S/C6H7BrN2O2/c7-5-1-8-9-2-4(10)3-11-6(5)9/h1,4,10H,2-3H2/t4-/m1/s1 |
InChI-Schlüssel |
HAPVBKBGHFICQC-SCSAIBSYSA-N |
Isomerische SMILES |
C1[C@H](COC2=C(C=NN21)Br)O |
Kanonische SMILES |
C1C(COC2=C(C=NN21)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


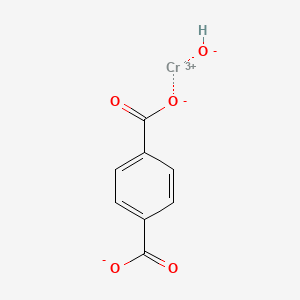
![2-bromo-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-8-one](/img/structure/B14036209.png)

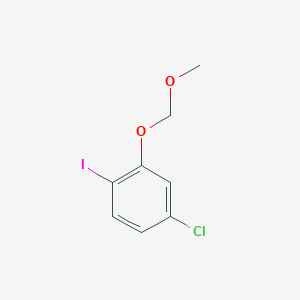
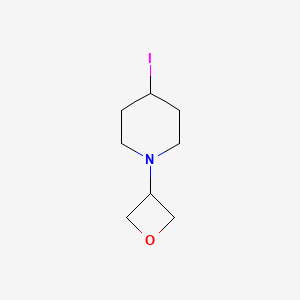
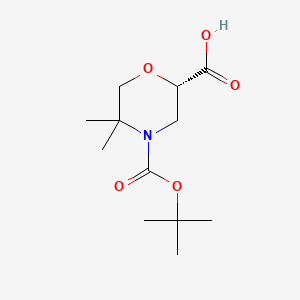
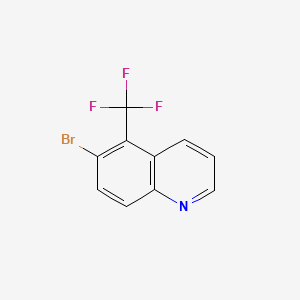
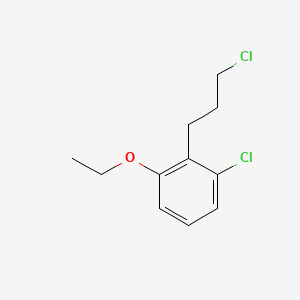

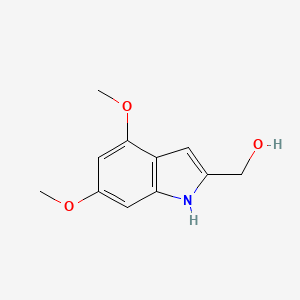
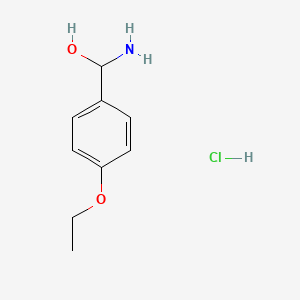
![N-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B14036265.png)

![7-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14036285.png)
